2-Ethyl-5-(propan-2-YL)pyrrolidine
Description
Properties
Molecular Formula |
C9H19N |
|---|---|
Molecular Weight |
141.25 g/mol |
IUPAC Name |
2-ethyl-5-propan-2-ylpyrrolidine |
InChI |
InChI=1S/C9H19N/c1-4-8-5-6-9(10-8)7(2)3/h7-10H,4-6H2,1-3H3 |
InChI Key |
NGHNEUBJNZDPBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(N1)C(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Ethyl-5-(propan-2-yl)pyrrolidine can be achieved through various synthetic routes. One common method involves the reaction of 2-methyl-5-(1-methylpyrrolidine-2-yl)pyridine with appropriate reagents under controlled conditions . The reaction typically requires an aprotic solvent such as toluene or tetrahydrofuran, which facilitates the separation of the product . Industrial production methods often involve optimizing these reaction conditions to achieve high purity and yield.
Chemical Reactions Analysis
2-Ethyl-5-(propan-2-yl)pyrrolidine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are possible, especially at the nitrogen atom of the pyrrolidine ring.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Ethyl-5-(propan-2-yl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Ethyl-5-(propan-2-yl)pyrrolidine involves its interaction with specific molecular targets. The pyrrolidine ring can bind to various enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces . The exact pathways depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Molecular Properties
The table below compares 2-Ethyl-5-(propan-2-YL)pyrrolidine with key structural analogs:
| Compound Name | Molecular Formula | Molecular Weight | Substituents | Source/Application | Key Differences |
|---|---|---|---|---|---|
| 2-Ethyl-5-(propan-2-YL)pyrrolidine | C10H19N | 153.27 | Ethyl (C2), isopropyl (C5) | Synthetic/Pharmaceutical | Branched substituents |
| 2-Ethyl-5-undecylpyrrolidine | C17H35N | 253.47 | Ethyl (C2), undecyl (C5) | Ant venom (Monomorium sp.) | Long hydrophobic chain at C5 |
| 2-Butyl-5-propylpyrrolidine | C11H23N | 169.31 | Butyl (C2), propyl (C5) | Myrmicaria melanogaster venom | Linear alkyl substituents |
| Pioglitazone hydrochloride | C19H23N3O3S·HCl | 408.93 | Thiazolidinedione ring | Antidiabetic drug | Complex heterocyclic system |
Key Observations :
- Molecular Weight: The lower molecular weight (153.27) of the target compound compared to venom-derived analogs (e.g., 253.47 for 2-Ethyl-5-undecylpyrrolidine) suggests higher solubility in polar solvents, which is critical for pharmaceutical formulations .
Biological Activity
2-Ethyl-5-(propan-2-YL)pyrrolidine is a pyrrolidine derivative that has garnered attention for its potential biological activities. This compound's structure, featuring an ethyl and an isopropyl group, suggests a unique interaction profile with biological targets. This article reviews the biological activity of 2-Ethyl-5-(propan-2-YL)pyrrolidine, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
The molecular formula of 2-Ethyl-5-(propan-2-YL)pyrrolidine is , and it has a molecular weight of approximately 141.24 g/mol. The compound belongs to the class of alkyl-substituted pyrrolidines, which are known for their diverse biological activities.
Anticonvulsant Activity
Research indicates that derivatives of pyrrolidine compounds, including 2-Ethyl-5-(propan-2-YL)pyrrolidine, exhibit anticonvulsant properties. A study evaluating various pyrrolidine derivatives demonstrated that certain structural modifications enhance their efficacy in seizure models. The activity was assessed using models such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test, where compounds showed significant protective effects against induced seizures .
The biological activity of 2-Ethyl-5-(propan-2-YL)pyrrolidine may be attributed to several mechanisms:
- Modulation of Neurotransmitter Systems : Compounds with similar structures have been shown to interact with GABAergic systems, enhancing inhibitory neurotransmission and providing anticonvulsant effects.
- Antimicrobial Mechanisms : As noted in related studies, pyrrolidine derivatives may inhibit bacterial growth by targeting essential processes like cell wall synthesis or protein translation.
- Potential Anti-inflammatory Effects : Some pyrrolidine derivatives have demonstrated anti-inflammatory properties, which could contribute to their overall therapeutic profile.
Study on Anticonvulsant Activity
In a comparative study involving various pyrrolidine derivatives, it was found that modifications at the nitrogen atom significantly influenced anticonvulsant efficacy. For instance, compounds were tested in both MES and scPTZ models, revealing that those with branched alkyl groups exhibited enhanced protective effects against seizures. The study highlighted the importance of structural features in determining pharmacological outcomes .
Antimicrobial Screening
A screening assay conducted on a series of pyrrolidine-based compounds indicated promising antimicrobial activity against multidrug-resistant strains of bacteria and fungi. While specific data for 2-Ethyl-5-(propan-2-YL)pyrrolidine were not detailed, the findings suggest that further exploration could yield valuable insights into its potential as an antimicrobial agent .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
